molecular formula C19H22FN5O3S B2754421 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1797954-55-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2754421
CAS RN: 1797954-55-2
M. Wt: 419.48
InChI Key: JWHBKLKXKLLIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H22FN5O3S and its molecular weight is 419.48. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron, indicating their potential in materials science for protecting metals against corrosion. These studies involve quantum chemical calculations and molecular dynamics simulations to investigate the behavior of these compounds on metal surfaces, which could be relevant for understanding the interaction of "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide" with various substrates (Kaya et al., 2016).

Structural Investigation and API Development

The structural investigation of potential Active Pharmaceutical Ingredients (APIs) for treating conditions like dementia has been conducted, which includes sulfonamide derivatives. These studies use techniques like single-crystal X-ray and solid-state NMR to characterize the compounds, offering a pathway to understanding the detailed molecular structure and behavior of complex sulfonamide-based drugs (Pawlak et al., 2021).

Antiproliferative Activity Against Cancer Cell Lines

Research on sulfonamide derivatives also includes their synthesis and evaluation for antiproliferative activity against human cancer cell lines. Such studies indicate the potential therapeutic applications of these compounds in cancer treatment. The design and synthesis of these compounds aim at exploring their bioactivity and developing new candidates for drug development (Pogorzelska et al., 2017).

Electrophilic Cyanation Techniques

The development of electrophilic cyanation techniques for synthesizing benzonitriles from (hetero)aryl bromides showcases the versatility of sulfonamide compounds in organic synthesis. These methodologies provide efficient routes to pharmaceutical intermediates, demonstrating the chemical utility of sulfonamide derivatives in complex synthetic pathways (Anbarasan et al., 2011).

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-2-28-18-4-3-15(11-16(18)20)29(26,27)24-13-14-5-9-25(10-6-14)19-17(12-21)22-7-8-23-19/h3-4,7-8,11,14,24H,2,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHBKLKXKLLIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

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